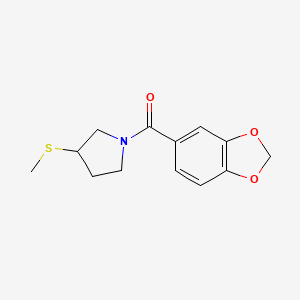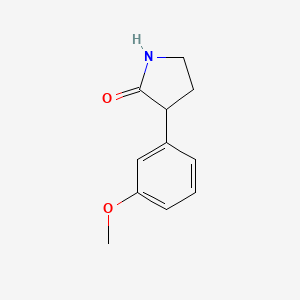
3-(3-Methoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxyphenyl)pyrrolidin-2-one is a chemical compound characterized by its molecular structure, which includes a pyrrolidin-2-one ring attached to a 3-methoxyphenyl group
Mecanismo De Acción
Target of Action
Indole derivatives and pyrrolidines have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
The exact mode of action would depend on the specific receptors that “3-(3-Methoxyphenyl)pyrrolidin-2-one” binds to. Generally, these compounds can alter the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives and pyrrolidines can affect various biochemical pathways due to their broad-spectrum biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Heterocyclic compounds like indoles and pyrrolidines are often used in drug design because they can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives and pyrrolidines, the effects could be quite diverse .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Specific details would depend on the compound’s chemical properties and its interactions with its targets .
Análisis Bioquímico
Cellular Effects
It is known that pyrrolidin-2-ones can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)pyrrolidin-2-one typically involves the cyclization of 3-methoxyphenylacetoacetate with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Methoxyphenyl)pyrrolidin-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
3-(3-Methoxyphenyl)pyrrolidin-2-one is similar to other compounds with a pyrrolidin-2-one ring or a 3-methoxyphenyl group. Some of these similar compounds include:
3-(3-Methoxyphenyl)propionic acid: This compound differs by having a carboxylic acid group instead of the pyrrolidin-2-one ring.
3-(3-Methoxyphenyl)ethylamine: This compound has an ethylamine group instead of the pyrrolidin-2-one ring.
3-(3-Methoxyphenyl)propanoic acid: This compound has a similar structure but with a different functional group.
Uniqueness: this compound is unique due to its combination of the pyrrolidin-2-one ring and the 3-methoxyphenyl group, which imparts distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-4-2-3-8(7-9)10-5-6-12-11(10)13/h2-4,7,10H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJVOLKWSDLMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B2546941.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)

![Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2546944.png)
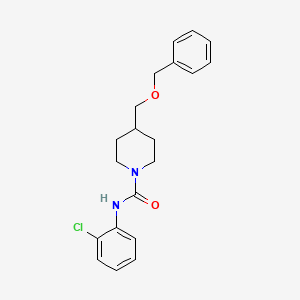
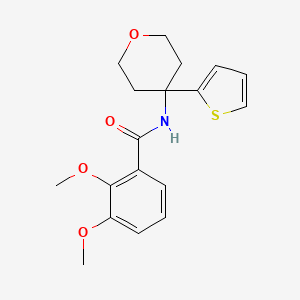
![5-phenyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2546950.png)
![5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2546951.png)
![2-[(4-oxo-3-{2-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]ethyl}-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2546952.png)
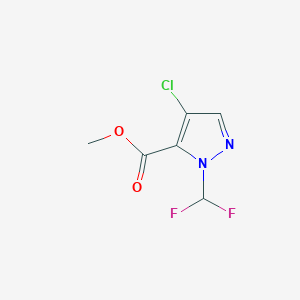

![4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2546960.png)
